4-Quinolinepropanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

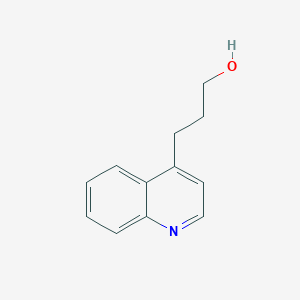

4-Quinolinepropanol is a heterocyclic organic compound with an aromatic ring and an alcohol functional group. It is derived from quinoline, which is an important parent compound in the family of quinolones . Quinolones are known for their broad spectrum of bioactivity, making them useful in various fields such as pharmacy, medicine, physics, and engineering .

Synthesis Analysis

The synthesis of quinolones often involves ring-closing reactions . These reactions often install a hydroxyl group on the carbon across from the ring nitrogen (i.e., the C-4 positions) . Recent methods for the synthesis of 4-quinolones include activated alkyne-based reactions, K2CO3/DIPEA-catalyzed reaction, Baylis–Hillman reaction, Pd-catalyzed Buchwald–Hartwig amination, intramolecular Houben–Hoesch reaction, tandem acyl transfer – cyclization of o-alkynoylanilines, fused heterocycle synthesis via double heteroannulation, enaminone-directed C–H amidation .Applications De Recherche Scientifique

Therapeutic Applications

Quinoline derivatives, including 4-Quinolinepropanol, have been extensively studied for their therapeutic potential. These compounds are recognized for their anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities. Many quinoline derivatives are under clinical investigation to combat diseases such as cancer and malaria, showcasing their versatility and potential as chemotherapeutic agents. Their broad spectrum of biological activities makes them a prime focus for developing new therapeutic agents, with a significant number of patents filed for new chemotherapeutic agents based on the quinoline skeleton (Hussaini, 2016).

Anticancer Properties

Quinoline and quinazoline alkaloids, including those related to this compound, have shown considerable anticancer properties. These compounds and their analogs, derived from natural sources or synthesized, possess significant bioactivities, including antitumor effects. Discoveries such as quinine and camptothecin have opened new areas in antimalarial and anticancer drug development, respectively. Over 200 molecules from these classes have been reviewed for their broad range of bioactivities, providing clues for the discovery of new and better drugs (Shang et al., 2018).

Anticorrosive Materials

The application of quinoline derivatives extends beyond biomedical uses to include their role as anticorrosive materials. These compounds show good effectiveness against metallic corrosion due to their high electron density, which allows them to form stable chelating complexes with surface metallic atoms. This review highlights the significance of quinoline-based compounds in corrosion inhibition, presenting a comprehensive report on their use as anticorrosive materials (Verma et al., 2020).

Green Chemistry

The quinoline core has been a focus of green chemistry, with efforts to design quinoline scaffolds using greener, non-toxic, and environmentally friendly methods. The review by Nainwal et al. (2019) provides insights into the development of quinoline scaffold through green chemistry approaches, highlighting the environmental benefits and potential future applications of these methods in drug design and synthesis (Nainwal et al., 2019).

Mécanisme D'action

Target of Action

Quinoline derivatives have been reported to show selectivity in binding to the estrogen receptor β (er β), which plays an important role in the development, maintenance, and function of the mammalian reproductive system .

Mode of Action

Quinoline derivatives have been known to interact with their targets, leading to changes in the target’s function .

Biochemical Pathways

Quinoline derivatives have been reported to have antimicrobial, antimalarial, and anticancer activities , suggesting that they may affect multiple biochemical pathways related to these biological processes.

Result of Action

Quinoline derivatives have been reported to show moderate to good antitubercular activity against mycobacterium tuberculosis h37rv . They have also shown activity against various cancer cell lines .

Propriétés

IUPAC Name |

3-quinolin-4-ylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c14-9-3-4-10-7-8-13-12-6-2-1-5-11(10)12/h1-2,5-8,14H,3-4,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCOQCMUTFYREPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2532301.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridin-4-yl]benzoic acid](/img/structure/B2532304.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2532310.png)

![3,4-dimethyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2532313.png)

![N-[2,2,2-Trifluoro-1-(1-methylpyrrol-3-yl)ethyl]but-2-ynamide](/img/structure/B2532314.png)

![N-(3,5-dimethylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2532315.png)

![(Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2532316.png)